4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-fluoro-2-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, often using difluoromethyl ether as the reagent.
Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide: Unique due to its specific substitution pattern and functional groups.
3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide: Lacks the ethoxy group, leading to different chemical and biological properties.
4-(methoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide: Contains a methoxy group instead of a difluoromethoxy group, affecting its reactivity and interactions.
Uniqueness
The presence of both difluoromethoxy and ethoxy groups in This compound imparts unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C17H16F3NO3 |
---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(4-fluoro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C17H16F3NO3/c1-3-23-15-9-11(4-7-14(15)24-17(19)20)16(22)21-13-6-5-12(18)8-10(13)2/h4-9,17H,3H2,1-2H3,(H,21,22) |
InChI Key |
OHCLLEDJOUCZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.